![molecular formula C9H5NO B12829992 2-Ethynylbenzo[d]oxazole CAS No. 40176-79-2](/img/structure/B12829992.png)
2-Ethynylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring with an ethynyl group attached to it. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The ethynyl group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbenzo[d]oxazole typically involves the cyclization of ortho-aminophenols with acetylenic compounds. One common method is the reaction of 2-aminophenol with propargyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxaldehyde.
Reduction: Formation of 2-ethynylbenzoxazoline.
Substitution: Formation of 2-substituted benzoxazole derivatives.
Scientific Research Applications
2-Ethynylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethynylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These actions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease.
Comparison with Similar Compounds
Benzoxazole: Lacks the ethynyl group but shares the core benzoxazole structure.
2-Aminobenzoxazole: Contains an amino group instead of an ethynyl group.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position.
Uniqueness: 2-Ethynylbenzo[d]oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials.
Properties
CAS No. |
40176-79-2 |
|---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-ethynyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H5NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H |
InChI Key |
SQFNJKTYQRKEQO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
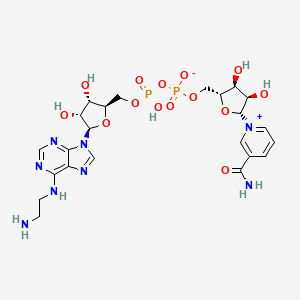
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
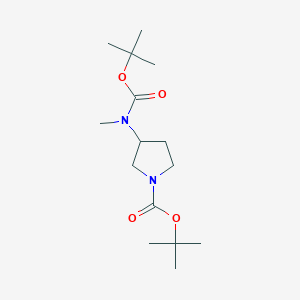
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
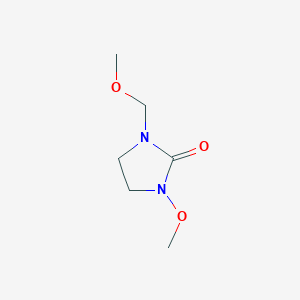
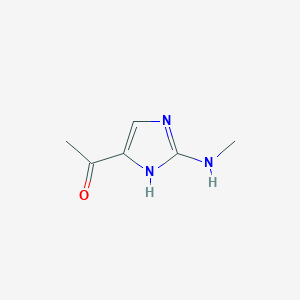
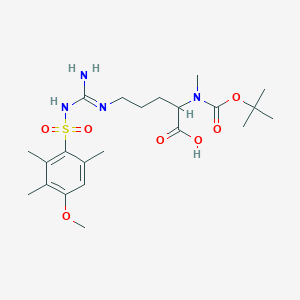
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)


